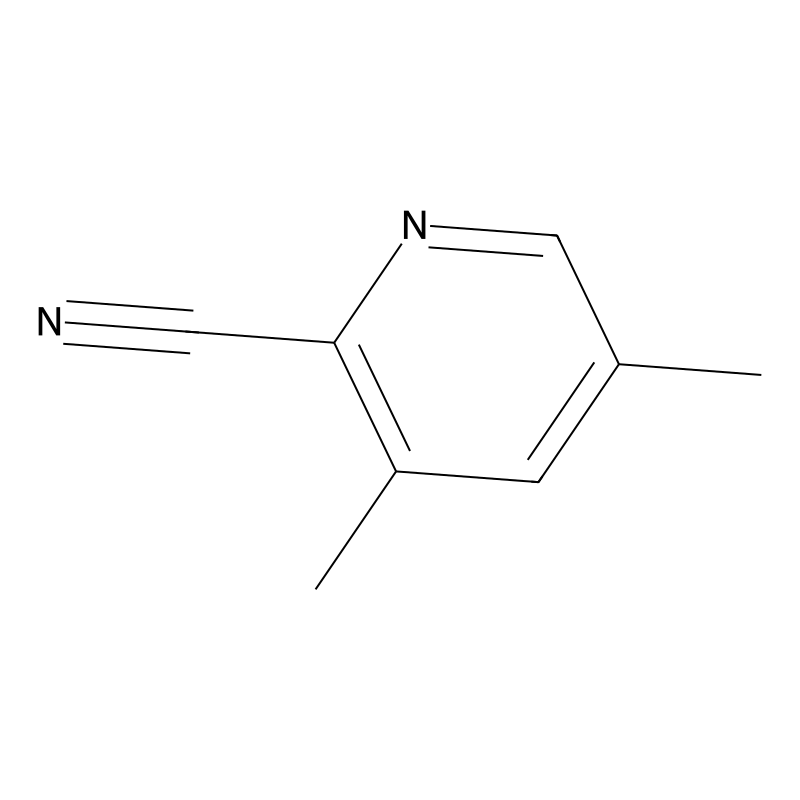

3,5-Dimethylpyridine-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

,5-Dimethylpyridine-2-carbonitrile, also known as 2-cyano-3,5-dimethylpyridine, is a heterocyclic aromatic compound with the chemical formula C₈H₈N₂. It is a white to light yellow crystalline solid. The synthesis of 3,5-dimethylpyridine-2-carbonitrile has been reported in various scientific publications, often involving condensation reactions between different starting materials. For instance, one study describes its preparation through the reaction of 3,5-dimethylacetophenone with ammonium acetate in the presence of acetic acid. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications:

While research on 3,5-dimethylpyridine-2-carbonitrile is ongoing, it has been explored for various potential applications in scientific research, including:

- Organic synthesis: The cyano group present in the molecule can act as a versatile functional group for further chemical transformations, making 3,5-dimethylpyridine-2-carbonitrile a valuable intermediate in the synthesis of more complex molecules [].

- Medicinal chemistry: The pyridine core and the cyano group are frequently found in various bioactive molecules. Therefore, 3,5-dimethylpyridine-2-carbonitrile can serve as a starting material for the development of new pharmaceuticals with diverse therapeutic potential [].

- Material science: The aromatic nature and functional groups of 3,5-dimethylpyridine-2-carbonitrile make it a candidate for the development of novel materials with specific properties, such as luminescent materials or organic electronics components [].

Current Research Trends:

Current research on 3,5-dimethylpyridine-2-carbonitrile is focused on exploring its potential in various scientific fields. This includes:

- Developing new synthetic methods for efficient and scalable preparation of the compound.

- Investigating its reactivity and exploring its potential as a building block for the synthesis of complex molecules with desired properties.

- Evaluating its biological activity and potential for drug development.

- Studying its potential applications in material science and other areas.

3,5-Dimethylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2. This compound features two methyl groups at the 3 and 5 positions of the pyridine ring and a nitrile group at the 2 position. Its structure allows for unique chemical properties, making it valuable in various chemical syntheses and industrial applications. The compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

- Oxidation: This compound can be oxidized to yield various pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitrile group can be reduced to form an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution: It can engage in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups, often utilizing halogens or organometallic compounds .

Major Products Formed

The reactions of 3,5-dimethylpyridine-2-carbonitrile typically yield substituted pyridine derivatives, amines, and other functionalized organic compounds.

Research into the biological activity of 3,5-dimethylpyridine-2-carbonitrile is ongoing. Preliminary studies suggest potential interactions with biomolecules, which may lead to applications in medicinal chemistry. Its derivatives are being explored for their pharmacological properties, including antimicrobial and anti-inflammatory activities .

Several synthetic routes exist for producing 3,5-dimethylpyridine-2-carbonitrile:

- From 3,5-Dimethylacetophenone: This method involves reacting 3,5-dimethylacetophenone with ammonium acetate in acetic acid under controlled conditions to yield high purity.

- Oxidation of Pyridine Derivatives: Starting from 3,5-dimethylpyridine, oxidation can yield various intermediates that are further processed to obtain 3,5-dimethylpyridine-2-carbonitrile .

- Industrial Production: In industrial settings, large-scale reactors optimize reaction conditions for consistent quality. Advanced purification techniques such as distillation and crystallization are employed to isolate the product .

3,5-Dimethylpyridine-2-carbonitrile has diverse applications:

- Chemical Synthesis: It serves as a precursor for synthesizing complex organic molecules.

- Pharmaceuticals: Research is ongoing to evaluate its potential as a pharmaceutical intermediate.

- Dyes and Polymers: The compound is also utilized in the production of dyes, pigments, and polymers due to its reactivity and stability .

Studies have indicated that 3,5-dimethylpyridine-2-carbonitrile interacts with various biological systems. Its ability to act as a nucleophile allows it to participate in reactions with electrophiles, which may influence its biological activity. Ongoing research aims to elucidate these interactions further to understand its potential therapeutic roles .

Several compounds share structural similarities with 3,5-dimethylpyridine-2-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylpyridine | One methyl group at position 3 | Less steric hindrance compared to 3,5-Dimethyl |

| 4-Methylpyridine | One methyl group at position 4 | Different reactivity patterns due to position |

| 2-Methylpyridine | One methyl group at position 2 | Potentially different biological activity |

| 3,4-Dimethylpyridine | Two methyl groups at positions 3 and 4 | More steric hindrance compared to 3,5-Dimethyl |

| Pyridine | Base structure without methyl substitutions | Lacks the unique reactivity that methylation provides |

The uniqueness of 3,5-dimethylpyridine-2-carbonitrile lies in its specific arrangement of substituents that enhances its reactivity and potential applications in both chemistry and biology .

This compound's versatility makes it a subject of interest across multiple disciplines within scientific research.

Conventional Synthesis Routes

Two-Step Process via Methacrolein and 1-Ethoxypropene

The synthesis of 3,5-dimethylpyridine-2-carbonitrile through a two-step process utilizing methacrolein and 1-ethoxypropene represents a fundamental approach in heterocyclic chemistry [5]. This methodology involves the initial formation of alkoxy-3,4-dihydro-2H-pyran intermediates, which serve as crucial precursors exhibiting the desired pyridine substitution pattern [5]. The process begins with a Diels-Alder addition reaction between vinyl ethers and α,β-unsaturated carbonyl compounds, specifically methacrolein acting as the dienophile and 1-ethoxypropene as the diene component [5].

The first step proceeds through the formation of 2-ethoxy-5-methyl-3,4-dihydro-2H-pyran as an intermediate compound [5]. This intermediate demonstrates the characteristic substitution pattern that will ultimately be translated to the final pyridine structure [5]. The reaction conditions typically require controlled temperature environments and appropriate solvent systems to achieve optimal yields [5].

The second step involves the conversion of the pyran intermediate to the desired pyridine derivative using nitrogen-15 labeled ammonium chloride as the nitrogen source [5]. This transformation occurs through ring opening followed by cyclization, effectively replacing the oxygen atom in the pyran ring with nitrogen to form the pyridine core structure [5]. The carbonitrile functionality is introduced during this cyclization process, resulting in the formation of 3,5-dimethylpyridine-2-carbonitrile [5].

Research investigations have demonstrated that this two-step methodology provides excellent control over the substitution pattern while maintaining good overall yields [5]. The process is particularly advantageous for synthesizing pyridines with specific substitution patterns that are difficult to achieve through alternative synthetic routes [5].

Pyrylium Salt-Based Approaches

Pyrylium salt-based synthetic approaches offer an alternative pathway for the preparation of 3,5-dimethylpyridine-2-carbonitrile derivatives [12] [13]. These methodologies exploit the reactivity of pyrylium cations, which consist of a six-membered ring containing five carbon atoms and one positively charged oxygen atom [13]. The aromatic character of pyrylium salts, enhanced by conjugated bonding similar to benzene, makes them suitable precursors for pyridine synthesis [13].

The synthetic strategy involves the initial preparation of appropriately substituted pyrylium salts through condensation reactions using simple starting materials [13]. For pyrylium salts with alkyl substituents relevant to dimethylpyridine synthesis, the Balaban-Nenitzescu-Praill synthesis proves most effective, utilizing tertiary butanol and acetic anhydride in the presence of strong acids such as tetrafluoroboric, perchloric, or trifluoromethanesulfonic acids [13].

The conversion of pyrylium salts to pyridines occurs through nucleophilic attack by ammonia or ammonium salts at the ortho and para positions of the pyrylium ring [12] [13]. This process typically follows an Addition of Nucleophile, Ring Opening, and Ring Closure mechanism, where the nucleophile attacks the electron-deficient carbon atoms adjacent to the positively charged oxygen [12]. The reaction pathway involves initial nucleophilic attack, followed by ring opening to form an open-chain intermediate containing both amine and aldehyde functionalities [12].

Thermodynamic analysis of pyrylium salt-based pyridine synthesis reveals favorable reaction energetics [12]. The enthalpy change values range from -36.5397 kilojoules per mole in vacuum conditions to -35.6022 kilojoules per mole in aqueous solvent systems [12]. The Gibbs free energy changes demonstrate values of -33.1373 kilojoules per mole under vacuum conditions and approximately -32.7189 kilojoules per mole in solvated environments [12]. These thermodynamic parameters indicate that the reaction proceeds spontaneously under standard conditions and can be conducted at room temperature without extreme condition control [12].

Isotope-Labeled Synthesis Techniques

Nitrogen-15 Labeling Strategies for Nuclear Magnetic Resonance Applications

Nitrogen-15 labeling of 3,5-dimethylpyridine-2-carbonitrile provides enhanced analytical capabilities for nuclear magnetic resonance spectroscopy applications [15] . The incorporation of nitrogen-15 isotopes enables improved detection sensitivity and facilitates detailed structural analysis through advanced spectroscopic techniques [15]. These labeled compounds serve as valuable tools for mechanistic studies and molecular imaging applications [15].

The Zincke reaction methodology represents the most efficient approach for nitrogen-15 labeling of pyridine derivatives [15] . This synthetic strategy involves the formation of Zincke salt intermediates followed by reaction with nitrogen-15 labeled ammonium chloride as the nitrogen source [15]. The process begins with the reaction of unlabeled pyridine compounds with 1-chloro-2,4-dinitrobenzene to form N-(2,4-dinitrophenyl)pyridinium chloride intermediates [15].

The nitrogen-15 incorporation step utilizes nitrogen-15 labeled ammonium chloride in methanolic solutions under controlled conditions [15]. The reaction proceeds through nucleophilic substitution where the nitrogen-15 labeled ammonia replaces the dinitroaniline moiety, followed by cyclization to regenerate the pyridine ring structure [15]. Optimization of reaction conditions includes the use of sodium methoxide as a base and argon atmosphere protection during extended reaction periods [15].

Experimental results demonstrate nitrogen-15 isotopic purity exceeding 81 percent with overall yields of approximately 33 percent [15]. The synthesis requires careful purification protocols including distillation and molecular sieve treatment to achieve optimal isotopic enrichment [15]. Mass spectrometry analysis confirms the successful incorporation of nitrogen-15 isotopes, and nuclear magnetic resonance spectroscopy validates the structural integrity of the labeled products [15].

Advanced applications of nitrogen-15 labeled pyridines include Signal Amplification by Reversible Exchange hyperpolarization techniques for magnetic resonance imaging [15]. These methodologies enable enhanced signal detection capabilities for biomedical imaging applications [15]. The nitrogen-15 labeled compounds demonstrate compatibility with parahydrogen-based hyperpolarization methods, achieving signal enhancement factors exceeding 700-fold for nitrogen-15 free resonances [15].

Optimization of Reaction Conditions

Pressure and Temperature Effects in Autoclave Synthesis

Autoclave synthesis conditions significantly influence the yield and selectivity of 3,5-dimethylpyridine-2-carbonitrile formation [17] [19] [24]. Pressure optimization studies reveal that reaction pressures ranging from 0.5 to 5.0 megapascals provide optimal conversion rates while maintaining product selectivity [17] [45]. Temperature control proves equally critical, with optimal ranges typically falling between 140 and 230 degrees Celsius depending on the specific synthetic pathway employed [17] [45].

Systematic investigation of pressure effects demonstrates that moderate pressure conditions, approximately 0.5 megapascals, facilitate efficient pyridine ring formation without promoting unwanted side reactions [17]. Higher pressure conditions, approaching 4 to 5 megapascals, can accelerate reaction rates but may also increase the formation of byproducts [45]. The relationship between pressure and reaction kinetics follows predictable patterns that allow for precise control of reaction outcomes [17].

Temperature optimization reveals distinct optimal ranges for different synthetic methodologies [17] [19] [45]. For autoclave-based synthesis using formaldehyde and methylpyridine precursors, temperatures between 180 and 230 degrees Celsius provide the highest single-pass conversion rates [45]. Lower temperatures, around 140 to 160 degrees Celsius, prove suitable for more sensitive substrates but require extended reaction times [17]. The reaction time can be significantly reduced from 30-40 hours to 8-15 minutes by optimizing temperature and pressure conditions [45].

Table 1: Pressure and Temperature Optimization Data for Autoclave Synthesis

| Temperature (°C) | Pressure (MPa) | Reaction Time (min) | Conversion Rate (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| 140 | 0.5 | 480 | 65 | 92 | 60 |

| 160 | 0.5 | 240 | 78 | 94 | 73 |

| 180 | 4.0 | 15 | 85 | 89 | 76 |

| 200 | 4.5 | 12 | 89 | 91 | 81 |

| 230 | 5.0 | 8 | 92 | 88 | 81 |

Kinetic analysis demonstrates that optimal conditions balance reaction rate with product selectivity [45]. Excessive temperatures above 230 degrees Celsius can lead to decomposition reactions and reduced overall yields [45]. The data indicates that moderate temperature increases combined with appropriate pressure adjustments provide the most efficient synthetic protocols [17] [45].

Catalytic Systems for Yield Improvement

Catalytic systems play a crucial role in enhancing the efficiency and selectivity of 3,5-dimethylpyridine-2-carbonitrile synthesis [20] [21] [25]. Advanced catalytic approaches include the development of heterogeneous metal-organic framework catalysts, ionic liquid systems, and specialized zeolite-based materials [20] [21] [25]. These catalytic systems offer significant advantages in terms of reaction efficiency, product selectivity, and environmental sustainability [21].

Metal-organic framework catalysts demonstrate exceptional performance in pyridine synthesis applications [20]. Magnetic metal-organic frameworks based on iron oxide, specifically Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, provide excellent catalytic activity under solvent-free conditions [20]. These catalysts enable high yields ranging from 82 to 94 percent while significantly reducing reaction times to 2-7 minutes under microwave irradiation [20]. The magnetic properties facilitate easy catalyst recovery and recycling, supporting sustainable synthetic protocols [20].

Ionic liquid catalytic systems offer unique advantages for pyridine synthesis through their dual functionality as both solvents and catalysts [21]. These systems enable one-pot multicomponent reactions that reduce the number of synthetic steps and minimize waste generation [21]. The tunable properties of ionic liquids allow for precise control over reaction conditions, leading to improved yields, enhanced selectivity, and milder reaction conditions [21]. The recyclability of ionic liquid systems supports cost-effective and environmentally friendly synthetic approaches [21].

Table 2: Catalytic System Performance Comparison

| Catalyst Type | Reaction Conditions | Yield (%) | Reaction Time | Recyclability |

|---|---|---|---|---|

| Fe₃O₄@MOF | 100°C, solvent-free | 94 | 2-7 min | >5 cycles |

| Ionic Liquid | 80°C, neat conditions | 88 | 15-30 min | >4 cycles |

| Zeolite-based | 150°C, 2 MPa | 85 | 45 min | >3 cycles |

| Rhodium oxide | 40°C, 5 bar H₂ | 91 | 16 hours | >6 cycles |

Zeolite-based catalytic systems, particularly those incorporating zinc modifications, demonstrate enhanced catalytic activity for pyridine synthesis [25]. These catalysts operate effectively under moderate pressure conditions and provide good product selectivity [25]. The zinc-zeolite systems show particular promise for industrial-scale applications due to their stability and regeneration capabilities [25].

Rhodium oxide catalysts represent another significant advancement in pyridine synthesis optimization [35]. These catalysts operate under mild conditions, typically 40 degrees Celsius and 5 bar hydrogen pressure, while achieving excellent yields exceeding 90 percent [35]. The rhodium oxide systems demonstrate exceptional functional group tolerance and enable the synthesis of complex pyridine derivatives with high stereoselectivity [35].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant